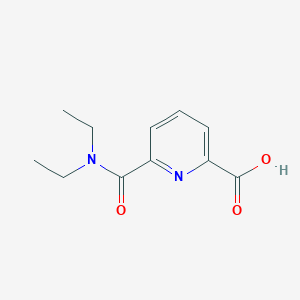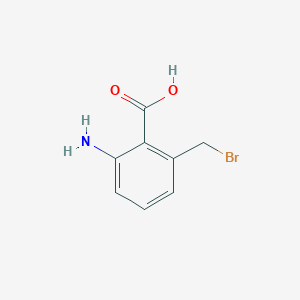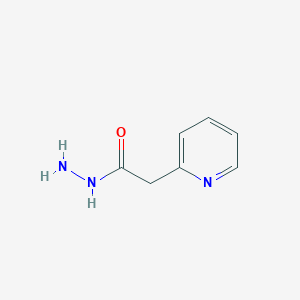
5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a brominated indole derivative, which is a core structure in many natural and synthetic compounds with diverse biological activities. The presence of the bromine atom and carboxylic acid group on the indole scaffold makes it a valuable intermediate for further chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another approach involves the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide to obtain various brominated esters . Additionally, a concise and regioselective synthesis method has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is structurally similar to this compound, using trifluoroacetylated indole driven hydrolysis .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Brominated indole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the carboxylic acid group. For instance, the reaction of 1-hydroxyindole-2-carboxylic acid with diazomethane followed by bromination leads to the formation of 3,5-dibromo derivatives . The electrophilic substitution at the 1st position of a brominated indole compound with various halides has been used to synthesize a series of novel derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives are influenced by the presence of substituents on the indole ring. These compounds generally exhibit good thermal stability, as demonstrated by the thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is stable up to 215°C . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state properties of these compounds . Additionally, the synthesis process parameters, such as reaction time and temperature, can be optimized to achieve high yields and purity, as shown in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester .
Applications De Recherche Scientifique
Synthesis of Derivatives and Complex Molecules
5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives are essential in synthesizing complex molecules, demonstrating its pivotal role in the creation of anti-inflammatory compounds such as Herdmanine D. A method developed for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, through trifluoroacetylated indole-driven hydrolysis, underscores the regioselective advantages and the potential of such compounds in synthesizing amide derivatives via ultrasonic irradiation (Sharma et al., 2020).
Antimicrobial Properties
Research on brominated indole derivatives, including 6-bromo-1H-indole-3-carboxylic acid and its related molecules, has identified antimicrobial properties. These compounds, derived from Thorectandra and Smenospongia sponges, have shown inhibitory effects against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005).
Advances in Synthetic Methodologies
The advancement in synthetic methodologies for bromoindoles, including the efficient and regioselective dibromination of methyl indole-3-carboxylate to produce derivatives like 5,6-dibromoindoles, is significant. These developments facilitate the synthesis of natural and non-natural derivatives, expanding the utility of bromoindole derivatives in various chemical syntheses (Parsons et al., 2011).
Pharmacological and Biological Applications
The synthesis and characterization of novel indole derivatives, including those based on this compound, have been explored for their pharmacological potential. For instance, the development of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids and their molecular docking studies indicate their potential interactions with target proteins, suggesting applications in drug development and medicinal chemistry (Reddy et al., 2022).
Chemical Characterization and Analysis
The chemical characterization of this compound derivatives plays a critical role in understanding their properties and potential applications. Spectroscopic and computational studies, such as FT-IR, FT-Raman, UV, and NMR profiling, provide insights into the molecular structure, stability, and reactivity of these compounds, facilitating their application in various scientific and industrial fields (Almutairi et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . They play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . These interactions can result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
5-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLFFJMRKTCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452689 | |
| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400071-95-6 | |
| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)












